molecular formula C28H23N3O7S B11622130 Ethyl (2Z)-5-(3-methoxyphenyl)-7-methyl-2-{[5-(4-nitrophenyl)furan-2-YL]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Ethyl (2Z)-5-(3-methoxyphenyl)-7-methyl-2-{[5-(4-nitrophenyl)furan-2-YL]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Cat. No.: B11622130
M. Wt: 545.6 g/mol
InChI Key: JVCMAPOBKNOQRR-HAHDFKILSA-N
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Description

Ethyl (2Z)-5-(3-methoxyphenyl)-7-methyl-2-{[5-(4-nitrophenyl)furan-2-YL]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolo[3,2-A]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring multiple functional groups, makes it an interesting subject for chemical research and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2Z)-5-(3-methoxyphenyl)-7-methyl-2-{[5-(4-nitrophenyl)furan-2-YL]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as substituted furan and thiazolo[3,2-A]pyrimidine derivatives. Key steps may include:

    Condensation Reactions: Combining various starting materials under specific conditions to form the core structure.

    Functional Group Modifications: Introducing or modifying functional groups like methoxy, nitro, and carboxylate groups through reactions such as nitration, methylation, and esterification.

    Purification: Using techniques like recrystallization, chromatography, and distillation to purify the final product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated systems for monitoring and controlling the reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-5-(3-methoxyphenyl)-7-methyl-2-{[5-(4-nitrophenyl)furan-2-YL]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce or modify functional groups.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups.

    Substitution: Functional groups can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl (2Z)-5-(3-methoxyphenyl)-7-methyl-2-{[5-(4-nitrophenyl)furan-2-YL]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, and alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolo[3,2-A]pyrimidine derivatives with different substituents. Examples include:

  • Ethyl (2Z)-5-(3-chlorophenyl)-7-methyl-2-{[5-(4-nitrophenyl)furan-2-YL]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
  • Ethyl (2Z)-5-(3-hydroxyphenyl)-7-methyl-2-{[5-(4-nitrophenyl)furan-2-YL]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Uniqueness

The uniqueness of Ethyl (2Z)-5-(3-methoxyphenyl)-7-methyl-2-{[5-(4-nitrophenyl)furan-2-YL]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C28H23N3O7S

Molecular Weight

545.6 g/mol

IUPAC Name

ethyl (2Z)-5-(3-methoxyphenyl)-7-methyl-2-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C28H23N3O7S/c1-4-37-27(33)24-16(2)29-28-30(25(24)18-6-5-7-20(14-18)36-3)26(32)23(39-28)15-21-12-13-22(38-21)17-8-10-19(11-9-17)31(34)35/h5-15,25H,4H2,1-3H3/b23-15-

InChI Key

JVCMAPOBKNOQRR-HAHDFKILSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)OC)C(=O)/C(=C/C4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-])/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)OC)C(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-])S2)C

Origin of Product

United States

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